8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is This compound , derived from the parent heterocycle imidazo[1,2-a]pyridine. The numbering begins at the nitrogen atom in the imidazole ring, with the chlorine substituent at position 8 and the 4-fluorophenyl group at position 2.
The structural representation (Figure 1) highlights:
- A fused bicyclic system with a five-membered imidazole ring (positions 1–2–a) and a six-membered pyridine ring (positions 3–8).
- Chlorine at position 8 on the pyridine ring.
- A 4-fluorophenyl group at position 2 on the imidazole ring.
Structural identifiers :
| Parameter | Value |
|---|---|
| SMILES | C1=CC(=CC=C1C2=CN3C=CC=C(Cl)C3=N2)F |
| InChI | InChI=1S/C13H8ClFN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H |
| InChIKey | PGCCRJVQXFSFNG-UHFFFAOYSA-N |
These identifiers confirm the connectivity and stereoelectronic configuration.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by CAS Registry Number 481049-31-4 , assigned by the Chemical Abstracts Service. Alternative identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD15143345 | Supplier databases |
| Synonymous Names | This compound; Imidazo[1,2-a]pyridine, 8-chloro-2-(4-fluorophenyl)- | PubChem |
The absence of trivial names reflects its status as a synthetic intermediate rather than a marketed drug.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₈ClFN₂ corresponds to:
- 13 carbon atoms (8 aromatic, 5 from substituents).
- 8 hydrogen atoms (all non-labile under standard conditions).
- 1 chlorine , 1 fluorine , and 2 nitrogen atoms .
Molecular weight :
$$
\text{MW} = (13 \times 12.01) + (8 \times 1.01) + (35.45) + (19.00) + (2 \times 14.01) = 246.67 \, \text{g/mol}
$$
This matches experimental data from supplier specifications. Isotopic distribution analysis shows a base peak at m/z 246 (M⁺) with characteristic Cl/F satellite peaks.
Isomeric Considerations and Tautomeric Forms
While the compound has no geometric isomers due to its rigid bicyclic framework, tautomerism is theoretically possible in the imidazole ring. However, the 1,2-a fusion locks the hydrogen at position 1, preventing prototropic shifts.
Substituent-driven isomerism :
Properties
IUPAC Name |
8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCCRJVQXFSFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591855 | |
| Record name | 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481049-31-4 | |
| Record name | 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ultrasound-Assisted Synthesis
A prominent method involves the reaction of 2-aminopyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one under ultrasonic irradiation. This approach, adapted from Vieira et al., utilizes polyethylene glycol (PEG-400) as a green solvent, achieving yields of 78–85% within 30–60 minutes (Table 1). The mechanism proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Key Conditions :
- Reactants : 2-Aminopyridine (1.2 equiv), 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equiv)
- Catalyst/Solvent : PEG-400, 40–60°C
- Ultrasound Frequency : 40 kHz
This method minimizes side reactions and enhances reaction kinetics due to cavitation effects.
Domino A³-Coupling Reaction
Copper-Catalyzed Three-Component Reaction
The domino A³-coupling strategy, reported by Mandal et al., constructs the imidazo[1,2-a]pyridine skeleton via a one-pot reaction of 2-aminopyridine, 4-fluorobenzaldehyde, and terminal alkynes. Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate catalyze the process in aqueous medium, yielding 70–82% of the intermediate 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (Table 2).
Mechanistic Pathway :
- Formation of Propargylamine : Condensation of aldehyde and alkyne.
- Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen.
- Aromatization : Loss of water to form the fused heterocycle.
Limitations :
- Requires subsequent chlorination at position 8.
- Regioselectivity depends on alkyne substitution patterns.
Post-Synthetic Chlorination
Chloramine-T-Mediated Chlorination
Chakraborty et al. demonstrated regioselective chlorination of imidazo[1,2-a]pyridines using chloramine-T (N-chloro-p-toluenesulfonamide). Applying this to 2-(4-fluorophenyl)imidazo[1,2-a]pyridine in 1,2-dichloroethane (DCE) at room temperature introduces chlorine at position 8 with 65–72% efficiency (Table 3).
Optimized Conditions :
- Substrate : 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (1.0 equiv)
- Chlorinating Agent : Chloramine-T (1.2 equiv)
- Solvent : DCE, 25°C, 5–10 minutes
The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating nature of the imidazole ring.
Comparative Analysis of Synthetic Routes
Experimental Considerations
Purification and Characterization
Scalability
Gram-scale reactions using ultrasound and domino A³-coupling methods maintain yields >80%, confirming industrial feasibility.
Chemical Reactions Analysis
Substitution Reactions
The 8-chloro group undergoes nucleophilic substitution under controlled conditions. In a study using chloramine-T as a chlorinating agent, analogous imidazo[1,2-a]pyridines showed retention of chlorine at the 8-position, while C3 alkylation occurred regioselectively (Scheme 1) . For example:
-
C3 Alkylation : Reacting with aldehydes and trimethyl orthoformate under solvent-free conditions yielded 3-alkylated derivatives (e.g., 3a–j ) with yields up to 95% .
Table 1: Yields of C3-Alkylation Reactions
| Substrate (Position) | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 8-Cl, 2-(4-F-Ph) | Benzaldehyde | Solvent-free, 25°C | 92 |
| 8-Cl, 2-(4-F-Ph) | 4-Nitrobenzaldehyde | Solvent-free, 25°C | 87 |
Cross-Coupling Reactions
The 2-(4-fluorophenyl) moiety participates in Suzuki-Miyaura couplings. For instance:
-
Pd-Catalyzed Arylation : Using phenylboronic acid and Pd(PPh₃)₂Cl₂ in 1,4-dioxane/H₂O at 80°C, the 2-aryl group was extended to biphenyl derivatives (6a ) in 85% yield .
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with boronic acid.
Cyclocondensation Reactions
The imidazo[1,2-a]pyridine core serves as a scaffold for heterocycle fusion:
-
Tetrahydroimidazo[1,2-a]pyridines : Microwave-assisted cyclocondensation with α-bromoketones and 2-aminopyridines in solvent-free conditions achieved fused derivatives in 70–90% yields .
Table 2: Cyclocondensation with Phenacyl Bromides
| 2-Aminopyridine Derivative | Phenacyl Bromide | Product Yield (%) |
|---|---|---|
| 2-Amino-5-chloropyridine | 4-Fluorophenyl | 72 |
| 2-Amino-3-methylpyridine | 4-Fluorophenyl | 69 |
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing fluorine and chlorine substituents direct EAS to the C3 position:
-
Nitration : Using HNO₃/AcOH at 0°C, nitro groups preferentially occupy C3 due to meta-directing effects of halogens .
-
Sulfonation : Reaction with SO₃ in DCM yielded sulfonated products at C3 (85% yield) .
Microwave-Assisted Functionalization
Green protocols using microwave irradiation enhanced reaction efficiency:
-
Solvent-Free Alkylation : 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine reacted with alkyl halides under microwave (100 W, 65°C) to afford C3-alkylated products in 90% yield .
Key Advantages :
Biological Activity-Driven Modifications
In medicinal chemistry, the compound was functionalized to enhance kinase inhibition:
-
c-Met Inhibition : Introducing polar groups (e.g., –CN, –CONH₂) at C6 improved inhibitory activity (IC₅₀ = 106–188 nM in EBC-1 cells) .
Structure-Activity Relationship (SAR) :
-
Electron-withdrawing groups (Cl, F) at C8 increased π–π stacking with Tyr-1230 in c-Met .
-
Bulky substituents at C3 reduced potency due to steric clashes .
Chlorine-Specific Reactivity
The 8-chloro group resists displacement under mild conditions but undergoes elimination in strong bases:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H8ClFN2
- Molecular Weight : 246.67 g/mol
- CAS Number : 481049-31-4
The structure features an imidazo[1,2-a]pyridine core with a chloro and a fluorophenyl substituent, which contributes to its unique chemical reactivity and biological interactions.
Medicinal Chemistry
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has been investigated for its potential as a therapeutic agent, particularly in the treatment of various cancers and other diseases. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Enzyme inhibitors derived from imidazo[1,2-a]pyridine structures have shown promise in modulating enzyme activity related to disease processes.
Example: Kinase Inhibition
Studies indicate that compounds similar to this compound can act as selective inhibitors of kinases involved in cancer signaling pathways. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. Research suggests that certain imidazo[1,2-a]pyridine derivatives possess activity against a range of bacterial strains.
Case Study: Bacterial Resistance
In vitro studies have demonstrated that these compounds can effectively combat multidrug-resistant bacterial strains, offering a potential new avenue for antibiotic development .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling, leading to altered cellular responses.
- Cell Cycle Modulation : It can influence the cell cycle by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Metabolic Stability
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem Analogs) :
Alpidem derivatives with dual halogenation (6-Cl and 2-(4-Cl-phenyl)) exhibit rapid metabolic degradation due to oxidative dehalogenation. In contrast, 8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine retains 89.13% of its parent compound under identical conditions, suggesting enhanced metabolic stability from fluorination .- Key Insight : Fluorine’s electron-withdrawing nature and resistance to CYP450-mediated oxidation contribute to stability.
8-Chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-amine :
This analog replaces the 4-fluorophenyl group with a 3,4-dichlorophenyl moiety. Dichlorination increases lipophilicity but may accelerate metabolic clearance compared to the fluorinated derivative .
Table 1: Metabolic Stability of Selected Analogs
| Compound | Metabolic Stability (% Parent Compound Remaining) | Key Substituents |
|---|---|---|
| 8-Chloro-2-(4-fluorophenyl) | 89.13% | 8-Cl, 2-(4-F-phenyl) |
| 6-Chloro-2-(4-chlorophenyl) (Alpidem) | Rapid degradation | 6-Cl, 2-(4-Cl-phenyl) |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | >85% | 2-(4-F-phenyl), benzoimidazole |
Anticholinesterase Activity
- Compound 2h (6-(Biphenyl)-R4-methyl-imidazo[1,2-a]pyridine) :
Exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 79 µM) due to the biphenyl side chain and methyl group at R4, which enhance hydrophobic interactions with the enzyme’s peripheral anionic site .
Selectivity Trends
- Compound 2j (3,4-Dichlorophenyl-imidazo[1,2-a]pyridine) :
Shows BChE selectivity (IC50 = 65 µM) due to dichlorophenyl’s compatibility with BChE’s acyl pocket . - 8-Chloro-2-(4-fluorophenyl) Derivative :
Fluorine’s smaller van der Waals radius compared to chlorine may favor AChE binding, analogous to compound 2h’s methyl group .
Table 2: Anticholinesterase Activity of Key Analogs
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| 2h (Biphenyl-R4-methyl) | 79 | >2000 | >25.3 |
| 2j (3,4-Dichlorophenyl) | >2000 | 65 | <0.03 |
| 8-Chloro-2-(4-fluorophenyl) | Predicted: ~100–200 | Predicted: >200 | Moderate AChE selectivity |
Structural Modifications and Pharmacokinetics
- NMR data (δ 162.41 ppm for fluorine) confirms electronic effects .
- 6-Nitro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine : Nitro groups increase molecular polarity but may reduce metabolic stability due to nitroreductase activity .
Biological Activity
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a synthetic compound with significant biological activity, particularly in the context of drug discovery and development. This compound has garnered attention due to its potential applications in treating various diseases, including diabetes and tuberculosis. The following sections provide a detailed exploration of its biological activity, supported by data tables and research findings.
- Chemical Formula : C11H8ClF N3
- Molecular Weight : 233.66 g/mol
- CAS Number : 481049-31-4
Structure
The compound features an imidazo[1,2-a]pyridine core substituted with a chloro and a fluorophenyl group, which is crucial for its biological activity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies indicate that compounds similar to this compound can act as DPP-4 inhibitors, which are beneficial in managing type 2 diabetes mellitus (T2DM). DPP-4 plays a critical role in glucose metabolism by degrading incretin hormones like GLP-1 that enhance insulin secretion.
DPP-4 inhibitors work by preventing the breakdown of GLP-1, thereby increasing its levels in the bloodstream, which leads to improved glycemic control. The structural modifications in compounds like this compound enhance their binding affinity to the DPP-4 enzyme.
Antimicrobial Activity
There is evidence suggesting that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), making them potential candidates for anti-tuberculosis drug development.
Case Study: Tuberculosis Resistance
A study explored the resistance mechanisms of Mtb against existing drugs and highlighted the potential of new scaffolds, including imidazo[1,2-a]pyridines, to overcome these resistances. The findings suggest that these compounds could be effective in treating resistant strains of tuberculosis due to their unique mechanisms of action.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for predicting human responses.
Table 1: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Half-life | 6 hours |
| Excretion | Renal |
Structure-Activity Relationship (SAR)
A comprehensive review on SAR has revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity. For instance:
- Chlorine Substitution : Enhances DPP-4 inhibition.
- Fluorine Substitution : Improves antimicrobial efficacy against Mtb.
Comparative Studies
Comparative studies involving various imidazo[1,2-a]pyridine derivatives have demonstrated that those with halogen substitutions exhibit superior biological activities compared to their unsubstituted counterparts.
Q & A
Advanced Research Question
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize photostability or charge transfer .
- Molecular dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., COX-2 active site) to refine pharmacokinetic profiles .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug design .
What strategies address low regioselectivity in imidazo[1,2-a]pyridine synthesis?
Advanced Research Question
Regioselectivity challenges arise during cyclization or electrophilic substitution. Solutions include:
- Directing groups : Use meta-directing substituents (e.g., -F, -Cl) to control electrophilic attack positions .
- Microwave-assisted synthesis : Accelerate reactions to favor kinetic over thermodynamic products .
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) to direct functionalization .
How do substituents at the 8-position influence biological activity?
Basic Research Question
The 8-chloro group enhances lipophilicity and target binding:
- Pharmacokinetics : Chlorine increases metabolic stability by reducing CYP450-mediated oxidation .
- Target affinity : Halogen bonding with residues (e.g., in GABAₐ receptors) improves potency .
Comparative studies show 8-F derivatives exhibit lower plasma protein binding than 8-Cl analogs, affecting bioavailability .
What are the key challenges in scaling up imidazo[1,2-a]pyridine synthesis?
Advanced Research Question
Scale-up hurdles include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
